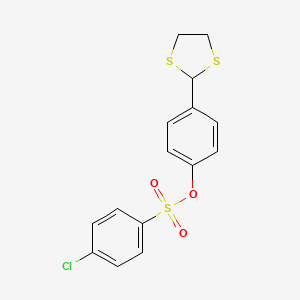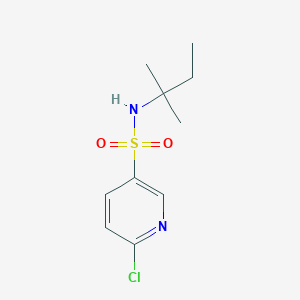![molecular formula C23H24N6O2S B2443406 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 946211-22-9](/img/structure/B2443406.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through numerous methods . For instance, one approach involves the reaction of chalcone with guanidine hydrochloride .Molecular Structure Analysis
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 . The structure of the pyrimidine ring is similar to the nitrogen bases present in DNA and RNA .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can exhibit inhibitory responses against the expression and activities of certain vital inflammatory mediators .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s structural features make it an intriguing candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including breast cancer, leukemia, and lung cancer. It may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and metastasis .
Antimicrobial Activity
Studies have investigated the compound’s antimicrobial properties against bacteria, fungi, and parasites. It could potentially serve as a lead compound for developing novel antibiotics or antifungal agents .
Anti-Inflammatory and Analgesic Effects
The compound’s chemical scaffold suggests anti-inflammatory potential. Researchers have evaluated its ability to modulate inflammatory pathways and alleviate pain. Further investigations are needed to understand its mechanism of action .
Cardiovascular Applications
Given its diverse bioactivities, the compound might influence cardiovascular health. It could be explored as a calcium channel antagonist, antihypertensive agent, or even a vasodilator .
Metabolic Disorders and Enzyme Inhibition
Researchers have looked into its impact on metabolic pathways, including its potential as a diuretic or an enzyme inhibitor. For instance, it may affect pyruvate dehydrogenase kinase, which plays a role in energy metabolism .
Drug Development and ADME-Tox Properties
Novel synthetic methodologies have been employed to enhance the compound’s druglikeness and pharmacokinetic properties. Researchers aim to optimize its absorption, distribution, metabolism, excretion, and toxicity profiles .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-32-23-26-20(28-10-12-31-13-11-28)19-15-25-29(21(19)27-23)9-8-24-22(30)18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQVXSZAXKBBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)
![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)


![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)



![1-benzyl-4-hydroxy-N~5~-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)